![molecular formula C16H22BrN3O3 B2498071 Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate CAS No. 2402830-87-7](/img/structure/B2498071.png)
Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22BrN3O3 and its molecular weight is 384.274. The purity is usually 95%.
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Biological Activity
Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate (CAS Number: 2402831-07-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₀BrN₃O₃
- Molecular Weight : 370.24 g/mol
- Structural Features :
- Azetidine ring
- Bromopyridine moiety
- Tert-butyl ester group
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Bromopyridine Intermediate : The bromopyridine derivative is synthesized through bromination of pyridine under controlled conditions.
- Coupling Reaction : The bromopyridine is coupled with an azetidine derivative using reagents like N,N’-dicyclohexylcarbodiimide (DCC).
- Protection and Deprotection Steps : The tert-butyl group is introduced to protect the carboxylate functionality during synthesis, followed by removal under acidic conditions.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The bromopyridine moiety can bind to active sites of enzymes, potentially inhibiting their activity.
- Receptor Interaction : The azetidine ring may enhance binding affinity and specificity towards various receptors.
Biological Activity
Research indicates that compounds similar to this compound demonstrate various biological activities, including:
- Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation through apoptosis induction.
- Antimicrobial Activity : Compounds with similar structures have displayed significant antimicrobial properties against various pathogens.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity Study :
A study evaluated the anticancer effects of related compounds on breast cancer cell lines. Results indicated that the compound induced apoptosis and inhibited cell growth significantly compared to control groups. -
Antimicrobial Efficacy Assessment :
Another investigation focused on the antimicrobial properties of related azetidine derivatives. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents.
Scientific Research Applications
Applications Overview
The applications of this compound can be categorized into several key areas:
- Synthetic Chemistry
- Drug Development
- Biochemical Research
- Material Science
- Agricultural Chemistry
Synthetic Chemistry
Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to facilitate the formation of complex molecules is crucial for developing compounds with specific biological activities.
Case Study : A study demonstrated its use in synthesizing azetidine derivatives that exhibit anti-inflammatory properties, showcasing its potential in therapeutic applications .
Drug Development
This compound plays a pivotal role in the development of new drugs, particularly those based on azetidine structures. Its unique chemical properties allow for modifications that can enhance the efficacy and safety profiles of pharmaceutical agents.
Data Table: Drug Development Applications
Compound Name | Target Disease | Mechanism of Action | Reference |
---|---|---|---|
Azetidine Derivative A | Inflammation | Inhibits pro-inflammatory cytokines | |
Azetidine Derivative B | Cancer | Induces apoptosis in cancer cells |
Biochemical Research
Researchers utilize this compound to explore interactions with biological systems, aiding in understanding metabolic pathways and potential therapeutic targets. Its bromopyridine moiety is particularly useful for probing biological mechanisms due to its ability to engage in diverse interactions.
Example Findings : Investigations into the compound's interaction with specific enzymes have revealed insights into its potential as a lead compound for drug discovery .
Material Science
In material science, this compound is employed in formulating advanced materials, contributing to developing polymers with enhanced stability and performance characteristics.
Application Example : The compound has been integrated into polymer matrices to improve their mechanical properties and thermal stability, making it suitable for various industrial applications .
Agricultural Chemistry
This compound is also utilized in agricultural chemistry for synthesizing agrochemicals, including effective pesticides and herbicides that improve crop yields while minimizing environmental impact.
Research Insights : Studies have shown that derivatives of this compound can enhance pest resistance in crops, thus supporting sustainable agricultural practices .
Properties
IUPAC Name |
tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-9-11(10-20)8-19(4)14(21)12-5-6-13(17)18-7-12/h5-7,11H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLDUYHXMUYXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN(C)C(=O)C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.